molecular formula C20H18N2O4 B6536296 N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 1058454-49-1

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6536296
CAS No.: 1058454-49-1
M. Wt: 350.4 g/mol
InChI Key: BRJRNIZXEWWNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2H-1,3-benzodioxole-5-carboxamide is a hybrid organic compound featuring three distinct structural motifs:

  • Cyclopropanecarbonyl group: A strained cyclopropane ring fused to a carbonyl group, enhancing metabolic stability and influencing molecular rigidity .
  • 2,3-Dihydro-1H-indole core: A partially saturated indole scaffold, which improves solubility compared to fully aromatic indoles while retaining π-stacking interactions .
  • 2H-1,3-Benzodioxole-5-carboxamide: A benzodioxole ring linked to a carboxamide group, often associated with modulation of enzyme activity (e.g., monoamine oxidases) .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-19(14-4-6-17-18(9-14)26-11-25-17)21-15-5-3-12-7-8-22(16(12)10-15)20(24)13-1-2-13/h3-6,9-10,13H,1-2,7-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJRNIZXEWWNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2H-1,3-benzodioxole-5-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, efficacy in different biological contexts, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Cyclopropanecarbonyl group
  • Dihydroindole moiety
  • Benzodioxole framework

These structural components contribute to its unique chemical properties and biological interactions.

The mechanism of action of this compound involves its interaction with specific biological targets, such as enzymes and receptors. It is hypothesized that the compound may modulate the activity of these targets, leading to downstream effects that manifest as various biological activities. The specific pathways and interactions are still under investigation.

1. Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, related compounds have shown potent inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism. In vitro assays demonstrated IC50 values for α-amylase inhibition at 0.68 µM for certain derivatives, indicating strong efficacy against diabetes-related conditions .

2. Anticancer Properties

The compound's anticancer activity has also been explored. In vitro studies have reported significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 26 to 65 µM . Additionally, in vivo experiments demonstrated a reduction in blood glucose levels in diabetic mice models after administration of related benzodioxole compounds, suggesting a multifaceted role in metabolic regulation and cancer therapy .

3. Antimicrobial Activity

Benzodioxole derivatives have been recognized for their antimicrobial properties as well. Research indicates that these compounds can exhibit antibacterial and antifungal activities, which are essential for developing new therapeutic agents against resistant pathogens .

Case Study 1: In Vitro Efficacy Against Cancer Cells

A study investigated the cytotoxic effects of benzodioxole derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as safer therapeutic options .

Case Study 2: Antidiabetic Action in Animal Models

In an animal model using streptozotocin-induced diabetic mice, the administration of benzodioxole derivatives resulted in a significant decrease in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over multiple doses . This finding underscores the compound's potential for managing diabetes.

Data Summary

Biological Activity IC50 Value Model/Context Reference
α-Amylase Inhibition0.68 µMIn Vitro
Cytotoxicity (Cancer)26–65 µMIn Vitro
Blood Glucose ReductionN/AIn Vivo (Mice)

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below highlights key structural differences and biological activities among related compounds:

Compound Name Structural Features Key Differences from Target Compound Biological Activity Reference
Target Compound Cyclopropanecarbonyl, dihydroindole, benzodioxole carboxamide Potential kinase inhibition, neuroactivity (hypothesized)
N-(1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-1-sulfonamide Cyclopropanecarbonyl, dihydroindole, sulfonamide Replaces benzodioxole carboxamide with sulfonamide Enhanced nucleophilic substitution reactivity; potential antibacterial applications
Tulmimetostatum (WHO INN) Benzodioxole carboxamide, chloro/methyl substituents, pyridine core Lacks cyclopropane and indole; includes pyridine and methylsulfanyl groups Antineoplastic activity (phase III trials)
N-(1H-Indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide Methoxyethyl side chain, isoindole core Replaces cyclopropane with methoxyethyl; isoindole instead of dihydroindole Enzyme inhibition (e.g., PDE4)
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-[...]-cyclopropanecarboxamide Difluorobenzodioxole, hydroxypropyl/fluorophenyl substituents Additional fluorine atoms and complex indole substituents Antiviral activity (preclinical)
Binding Affinity and Selectivity
  • Cyclopropane-containing analogues demonstrate improved metabolic stability over non-cyclopropane derivatives (e.g., methoxyethyl-substituted isoindoles in ) due to reduced oxidative degradation .
Therapeutic Potential
  • Anticancer Activity : Tulmimetostatum () shares the benzodioxole carboxamide motif but targets angiogenesis via VEGFR inhibition, suggesting the target compound may also have angiogenic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.